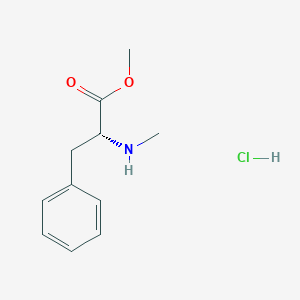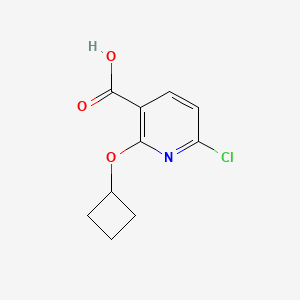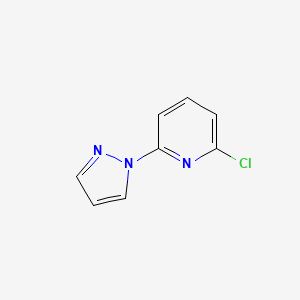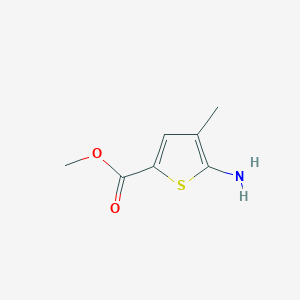
N-methyl-D-phenylalanine methyl ester hydrochloride
Overview
Description
N-methyl-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of phenylalanine, an essential amino acid, and is commonly used in various scientific research applications
Mechanism of Action
Target of Action
N-methyl-D-phenylalanine methyl ester hydrochloride, also known as methyl (2R)-2-(methylamino)-3-phenylpropanoate hydrochloride, is a compound used in organic synthesis .
Mode of Action
It is used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .
Biochemical Pathways
It is known to be used in the conversion of amino acids into n-menthyloxycarbonyl alkyl ester derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-D-phenylalanine methyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of D-phenylalanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction typically occurs at room temperature and yields the desired methyl ester hydrochloride.
Another method involves the asymmetric hydrogenation of substituted D-phenylalanine derivatives . This process requires specific catalysts and reaction conditions to achieve high yields and optical purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques. These methods may include the use of continuous flow reactors and advanced purification processes to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-methyl-D-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
D-phenylalanine methyl ester hydrochloride: A closely related compound with similar applications in peptide synthesis.
L-phenylalanine methyl ester hydrochloride: Another derivative of phenylalanine used in similar research applications.
N,N-dimethyl-L-phenylalanine: Used in the preparation of chiral mobile phase additives and in the synthesis of complex organic molecules.
Uniqueness
N-methyl-D-phenylalanine methyl ester hydrochloride is unique due to its specific stereochemistry and functional groups, which make it particularly useful in asymmetric synthesis and peptide chemistry. Its ability to act as a chiral auxiliary and its role in the formation of peptide bonds distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl (2R)-2-(methylamino)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130008-09-2 | |
| Record name | N-methyl-D-phenylalanine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)



![3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,3'-PYRROLIDINE]](/img/structure/B1429014.png)



